

# TR-14035: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TR-14035 |           |
| Cat. No.:            | B1682992 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TR-14035** is a potent, orally bioavailable dual antagonist of the integrins  $\alpha 4\beta 1$  (Very Late Antigen-4, VLA-4) and  $\alpha 4\beta 7$ . These integrins play a critical role in the trafficking and recruitment of lymphocytes to sites of inflammation, making them attractive therapeutic targets for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of **TR-14035**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development in this area.

#### Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The  $\alpha 4$  integrins,  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$ , are key regulators of leukocyte trafficking.  $\alpha 4\beta 1$ , through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelium, facilitates the recruitment of lymphocytes, monocytes, and eosinophils to various tissues.  $\alpha 4\beta 7$  specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Given their central role in inflammation, antagonism of these integrins represents a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and multiple sclerosis.



**TR-14035** emerged from a lead optimization program focused on identifying small molecule inhibitors of  $\alpha 4$  integrins. It is a derivative of N-benzoyl-L-biphenylalanine and has demonstrated potent and dual antagonism of both  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins.[1]

# **Discovery and Lead Optimization**

The discovery of **TR-14035** was the result of a systematic structure-activity relationship (SAR) study starting from a lead compound with modest activity. The initial lead, an N-benzoyl-L-biphenylalanine derivative, was optimized through sequential manipulation of substituents on the biphenyl and benzoyl rings to enhance potency and oral bioavailability.[1] This effort led to the identification of **TR-14035** (also referred to as compound 81 in the primary literature) as a candidate with low nanomolar inhibitory activity against both  $\alpha$ 4 $\beta$ 1 and  $\alpha$ 4 $\beta$ 7 integrins.[1]

# **Synthesis**

**TR-14035**, chemically named N-(2,6-dichlorobenzoyl)-4-(2',6'-dimethoxyphenyl)-L-phenylalanine, belongs to the class of N-benzoyl-L-biphenylalanine derivatives. While a detailed, step-by-step synthesis protocol for **TR-14035** is not publicly available, the general synthetic approach for this class of compounds has been described.[1] The synthesis typically involves two key fragments: a substituted biphenylalanine core and a substituted benzoyl moiety.

A representative synthetic scheme is outlined below:





Click to download full resolution via product page

Caption: General Synthetic Workflow for TR-14035.

# Experimental Protocol: General Synthesis of N-benzoyl-L-biphenylalanine Derivatives

- Suzuki Coupling: A substituted phenylboronic acid is coupled with a protected 4-bromo-L-phenylalanine derivative in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux until completion.
- Deprotection: The protecting groups on the amino and carboxyl functionalities of the resulting biphenylalanine derivative are removed under appropriate conditions.
- Amide Coupling: The deprotected biphenylalanine core is then acylated with a substituted benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in the presence of a base (e.g.,



triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final N-benzoyl-Lbiphenylalanine product.

 Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

# **Mechanism of Action and Signaling Pathways**

**TR-14035** functions as a competitive antagonist at the ligand-binding site of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins. By occupying this site, it prevents the interaction of these integrins with their respective ligands, VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a critical step in their migration from the bloodstream into inflamed tissues.

The downstream signaling pathways initiated by integrin-ligand binding are complex and lead to cell adhesion, migration, and activation. By blocking the initial binding event, **TR-14035** effectively inhibits these downstream signaling cascades.



Click to download full resolution via product page

Caption: Mechanism of Action of TR-14035.



### Foundational & Exploratory

Check Availability & Pricing

The binding of  $\alpha 4$  integrins to their ligands initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin  $\beta$  subunits, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. These events ultimately regulate the actin cytoskeleton, promoting cell spreading, migration, and gene expression.





Click to download full resolution via product page

Caption: Simplified Integrin Signaling Pathway.



# Preclinical Pharmacology In Vitro Potency

**TR-14035** has demonstrated potent inhibitory activity against both human  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins in in vitro assays.[1][2]

| Target | Assay Type                | IC50 (nM) |
|--------|---------------------------|-----------|
| α4β7   | Cell-based Adhesion Assay | 7         |
| α4β1   | Cell-based Adhesion Assay | 87        |

Table 1: In Vitro Potency of **TR-14035**[1][2]

### **Experimental Protocol: Cell-Based Adhesion Assay**

- Plate Coating: 96-well plates are coated with the respective integrin ligand (e.g., recombinant human VCAM-1 or MAdCAM-1) and incubated overnight at 4°C. The plates are then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
- Cell Culture: A leukocyte cell line endogenously expressing the target integrins (e.g., Jurkat cells for  $\alpha 4\beta 1$ , RPMI-8866 cells for  $\alpha 4\beta 7$ ) is cultured under standard conditions.
- Inhibition Assay: The cells are pre-incubated with varying concentrations of TR-14035 or vehicle control.
- Adhesion: The pre-treated cells are then added to the ligand-coated plates and incubated to allow for cell adhesion.
- Washing and Quantification: Non-adherent cells are removed by a standardized washing procedure. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining or a metabolic activity assay).
- Data Analysis: The percentage of cell adhesion at each concentration of the inhibitor is calculated relative to the vehicle control. The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic curve.



## In Vivo Efficacy

The in vivo efficacy of **TR-14035** has been evaluated in a rat model of allergic asthma. Oral administration of **TR-14035** demonstrated a significant reduction in airway hyperresponsiveness and inflammation.

| Animal Model                          | Dose    | Route | Key Findings                                                                                                                                                     |
|---------------------------------------|---------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Brown Norway Rat<br>(Allergic Asthma) | 3 mg/kg | Oral  | - Suppressed antigen- induced airway hyper- responsiveness Decreased inflammatory cell counts in bronchoalveolar lavage fluid Reduced lung inflammatory lesions. |

Table 2: In Vivo Efficacy of TR-14035[2]

#### **Pharmacokinetics**

Pharmacokinetic studies of **TR-14035** have been conducted in rats and dogs. The compound exhibits moderate oral bioavailability.[2]

| Species | Dose<br>(mg/kg) | Route | Bioavailabil<br>ity (%) | C <sub>max</sub><br>(µg/mL) | T <sub>1</sub> / <sub>2</sub> (h) |
|---------|-----------------|-------|-------------------------|-----------------------------|-----------------------------------|
| Rat     | 10              | Oral  | 17.1                    | 0.18                        | 0.28                              |
| Dog     | 10              | Oral  | 13.2                    | 0.10                        | 0.81                              |

Table 3: Pharmacokinetic Parameters of TR-14035[2]

# **Clinical Development**



Phase I clinical studies of **TR-14035** have been completed in Europe.[1] However, detailed results regarding the safety, tolerability, and pharmacokinetics of **TR-14035** in humans have not been made publicly available at the time of this writing. The current development status of **TR-14035** is unclear.[3]

#### Conclusion

**TR-14035** is a potent dual antagonist of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins that has shown promise in preclinical models of inflammation. Its discovery and development highlight the potential of small molecule inhibitors for the treatment of inflammatory and autoimmune diseases. While the outcome of its clinical development remains to be seen, the data gathered on **TR-14035** provides a valuable foundation for the design and development of future integrin antagonists. Further disclosure of the Phase I clinical trial data would be instrumental in fully assessing the therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TR-14035: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682992#tr-14035-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com